molecular formula C8H4F3NO2 B11785356 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole

Cat. No.: B11785356
M. Wt: 203.12 g/mol
InChI Key: QUWJOUOTAYTEOE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy (-OCHF₂) group at position 2 and a fluorine atom at position 3. This dual fluorination pattern enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

2-(difluoromethoxy)-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-4-1-2-6-5(3-4)12-8(13-6)14-7(10)11/h1-3,7H

InChI Key

QUWJOUOTAYTEOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole typically involves the reaction of difluoromethoxy-substituted benzene derivatives with appropriate reagents to form the oxazole ring. One common method involves the use of difluorocarbene intermediates, which can be generated through the reaction of difluoromethyl halides with strong bases . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Cyclization and Ring Formation

The benzoxazole scaffold forms through cyclization reactions. For substituted derivatives like 2-(difluoromethoxy)-5-fluorobenzo[d]oxazole, Robinson-Gabriel synthesis is a foundational method:

  • Mechanism : Acylamino ketones undergo cyclodehydration using agents like polyphosphoric acid (PPA) or POCl₃ to form 2,5-disubstituted oxazoles .

  • Example :

    Acylamino-ketone+PPA100C2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole(Yield: 50–60%)[3]\text{Acylamino-ketone} + \text{PPA} \xrightarrow{100^\circ \text{C}} \text{2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole} \quad (\text{Yield: 50–60\%})[3]

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine and difluoromethoxy groups direct EAS to specific positions:

Reaction Type Reagents/Conditions Position Modified Outcome
NitrationHNO₃/H₂SO₄, 0–5°CC-4 (meta to fluorine)Nitro group introduction
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C-6 (ortho to oxazole)Bromo/chloro derivatives

Note : Difluoromethoxy groups (-OCHF₂) slightly deactivate the ring but enhance regioselectivity.

Nucleophilic Substitution

The difluoromethoxy group undergoes selective substitution under harsh conditions:

  • Reaction with Grignard Reagents :

    2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole+RMgXTHF, 80°C2-(RO)-5-fluorobenzo[d]oxazole+MgF2[1]\text{2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole} + \text{RMgX} \xrightarrow{\text{THF, 80°C}} \text{2-(RO)-5-fluorobenzo[d]oxazole} + \text{MgF}_2 \quad[1]
  • Hydrolysis :

    -OCHF2+H2OH2SO4,Δ-OH+2HF(Yield: 70–80%)[4]\text{-OCHF}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{-OH} + 2\text{HF} \quad (\text{Yield: 70–80\%})[4]

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the benzoxazole ring:

Reaction Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid5-Fluoro-2-arylbenzo[d]oxazole85%
Buchwald-HartwigPd₂(dba)₃Primary amineN-substituted benzo[d]oxazole78%

Key Insight : The fluorine atom at C-5 stabilizes intermediates via inductive effects, improving coupling efficiency .

Oxidation:

  • The oxazole ring resists oxidation, but side-chain modifications occur:

    -OCHF2KMnO4,H2O-OCOOH(Yield: 60%)[4]\text{-OCHF}_2 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{-OCOOH} \quad (\text{Yield: 60\%})[4]

Reduction:

  • Catalytic hydrogenation opens the oxazole ring:

    Benzoxazole+H2Pd/C, EtOHDiamine derivative(Yield: 90%)[3]\text{Benzoxazole} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Diamine derivative} \quad (\text{Yield: 90\%})[3]

Photochemical Reactions

UV irradiation induces unique transformations:

  • C–F Bond Activation :

    5-Fluorinehν,DMFRadical intermediatesC–C coupling products[6]\text{5-Fluorine} \xrightarrow{h\nu, \text{DMF}} \text{Radical intermediates} \rightarrow \text{C–C coupling products} \quad[6]
  • Ring Expansion :
    Under blue light, the oxazole ring expands to form seven-membered heterocycles .

Acid/Base-Mediated Reactions

  • Protonation : The oxazole nitrogen protonates in strong acids (e.g., H₂SO₄), forming a resonance-stabilized cation .

  • Deprotonation : LDA deprotonates C–H bonds adjacent to the oxazole ring, enabling alkylation.

Comparative Reactivity Table

Reaction Type Reagents Position Affected Key Product Yield Reference
Electrophilic NitrationHNO₃/H₂SO₄C-44-Nitro derivative65%
Nucleophilic SubstitutionNaOH/H₂ODifluoromethoxy groupHydroxy-substituted oxazole75%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂C-2Biaryl-linked oxazole85%
Photochemical Ring OpenUV light, DMFOxazole ringAziridine derivative55%

Mechanistic Considerations

  • Steric Effects : The difluoromethoxy group’s bulkiness slows reactions at C-2.

  • Electronic Effects : Fluorine’s -I effect increases oxidative stability but reduces nucleophilic attack rates at C-5.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
This compound is recognized for its role as an intermediate in the synthesis of several pharmaceuticals, particularly those targeting cancer. Its ability to interact with biological targets makes it a valuable building block in the development of anti-cancer drugs. Studies have demonstrated that derivatives of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer therapy.

Case Study: Inhibition of Cancer Cell Lines
Research has shown that 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole can inhibit cell proliferation in several cancer types:

  • Cell Line : A-549 (lung cancer)
  • IC50 Value : 12 µM after 48 hours of treatment
  • Mechanism : Induction of apoptosis via caspase activation

Material Science

The compound's unique properties make it suitable for use in advanced materials. It is utilized in the formulation of polymers and coatings that require enhanced thermal stability and resistance to degradation. The difluoromethoxy group contributes to improved mechanical properties and durability, making it beneficial for industrial applications.

Analytical Chemistry

In analytical chemistry, 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole serves as a reagent for detecting and quantifying metal ions. Its reactivity allows for enhanced accuracy in environmental and clinical analyses, making it a useful tool for researchers in various analytical applications.

Biological Research

Fluorescent Probes
The derivatives of this compound are developed as fluorescent probes in biological research. These probes are essential for imaging applications, providing insights into cellular processes with high specificity and sensitivity. They help researchers understand complex biological mechanisms and pathways.

Antimicrobial Activity
Recent studies have indicated that compounds with a benzo[d]oxazole scaffold, including this compound, exhibit significant antimicrobial properties. For instance:

  • Bacterial Strain : Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : 15 µg/mL
  • Bacterial Strain : Escherichia coli
  • MIC : 20 µg/mL

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Outcomes
Pharmaceutical DevelopmentAnticancer drug synthesisInhibits cancer cell proliferation; induces apoptosis
Material ScienceAdvanced polymers and coatingsEnhanced thermal stability and mechanical properties
Analytical ChemistryMetal ion detectionImproved accuracy in environmental analyses
Biological ResearchFluorescent probes; antimicrobial studiesHigh specificity in imaging; significant antimicrobial activity

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Notes
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole 2-OCHF₂, 5-F C₈H₄F₃NO₂ 215.12* Not reported Not reported Enhanced metabolic stability; dual fluorination for electronic modulation
2-(Bis(trimethylsilyl)methyl)-5-fluorobenzo[d]oxazole (3c) 2-(Si(CH₃)₃)₂CH₃, 5-F C₁₄H₂₁FNO₂Si₂ 341.56 76–78 76 Bulky silyl group increases lipophilicity; solid-state stability
5-(Difluoromethoxy)-2-mercaptobenzimidazole 5-OCHF₂, 2-SH C₈H₆F₂N₂OS 216.21 239–243 88 Thiol group enables covalent binding; high purity (>97%)
2-(Chloromethyl)-5-fluorobenzo[d]oxazole 2-CH₂Cl, 5-F C₈H₅ClFNO 185.58 Not reported Not reported Reactive chloromethyl group; potential alkylating agent
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole 2-OCHF₂, 4-C₂H₅ C₁₀H₉F₂NO₂ 213.18 Not reported Not reported Ethyl group enhances hydrophobicity; structural isomerism

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Steric Considerations : The difluoromethoxy group (-OCHF₂) is bulkier than methoxy (-OCH₃) but less sterically hindered than silylated analogs (e.g., 3c in ), balancing lipophilicity and reactivity.

Biological Activity

2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole can be represented as follows:

  • Molecular Formula : C9_{9}H6_{6}F2_{2}N1_{1}O1_{1}
  • CAS Number :
  • Molecular Weight : Approximately 195.15 g/mol

The biological activity of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's fluorinated structure enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. Inhibition of DHFR can lead to antiproliferative effects, particularly in cancer cells .
  • Tyrosinase Inhibition : Similar compounds with related structures have demonstrated significant inhibitory effects on mushroom tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

Biological Activity and Therapeutic Potential

The biological activities of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole can be categorized into several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar scaffolds exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth. For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit the proliferation of various cancer cell lines through targeted action on cellular signaling pathways .

Antimicrobial Properties

The compound may also possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Its structural analogs have been reported to show activity against both bacterial and fungal pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole.

Study 1: Dihydrofolate Reductase Inhibition

A study assessed the inhibitory effects of various benzo[d]oxazole derivatives on DHFR activity. The results indicated that certain substitutions significantly enhance inhibitory potency. The findings suggest that 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole could be a potent DHFR inhibitor, which may contribute to its anticancer properties .

Study 2: Tyrosinase Inhibition

Another investigation focused on the tyrosinase inhibitory activity of phenolic compounds related to benzo[d]oxazole. The study reported IC50_{50} values indicating strong inhibition (e.g., IC50_{50} = 14.33 ± 1.63 μM), suggesting that similar compounds could effectively reduce melanin production, thus supporting potential applications in cosmetic formulations for skin lightening .

Comparative Analysis with Similar Compounds

A comparison between 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole and other related compounds reveals unique biological profiles:

Compound NameBiological ActivityIC50_{50} (μM)Notes
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazolePotential DHFR inhibitorTBDPromising anticancer activity
4-Iodoisoxazol-3-amineAnticancer, antibacterialTBDKnown for various biological activities
2-Phenylbenzo[d]oxazoleTyrosinase inhibitor14.33 ± 1.63Effective for hyperpigmentation

Q & A

Q. What are the optimized synthetic routes for 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions under controlled conditions. For example, a Cu(I)-catalyzed reaction with bis(trimethylsilyl)diazomethane and fluorinated benzoxazole precursors can yield derivatives like 2-(bis(trimethylsilyl)methyl)-5-fluorobenzo[d]oxazole (76% yield) after 18–24 hours of reflux in polar aprotic solvents (e.g., DMSO). Key factors include:
  • Reaction time : Prolonged reflux (18–24 hours) ensures complete conversion but risks decomposition.
  • Solvent choice : DMSO enhances solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Purification : Column chromatography or recrystallization (e.g., water-ethanol) improves purity, as seen in yields >75% for analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing substituents (difluoromethoxy, fluorine). The difluoromethoxy group (OCHF₂) splits into a doublet of triplets in ¹⁹F NMR .
  • IR spectroscopy : Stretching vibrations for C-O (oxazole, ~1250 cm⁻¹) and C-F (difluoromethoxy, ~1100 cm⁻¹) confirm functional groups .
  • HRMS : Accurate mass measurement (e.g., [M+H]⁺) validates molecular formula .

Advanced Research Questions

Q. How do electron-withdrawing substituents (difluoromethoxy, fluorine) influence the compound’s electronic structure and reactivity in cross-coupling reactions?

  • Methodological Answer : Substituents like fluorine and difluoromethoxy reduce electron density on the benzoxazole ring, altering reactivity:
  • Electrophilic substitution : Fluorine directs incoming electrophiles to meta/para positions, while difluoromethoxy’s inductive effect deactivates the ring.
  • Cross-coupling (e.g., Suzuki) : Use Pd catalysts with electron-deficient ligands (e.g., SPhos) to enhance oxidative addition. Monitor regioselectivity via DFT calculations (B3LYP/6-31+G(d)) to predict reactive sites .

Q. What computational methods (DFT/TDDFT) are suitable for studying the photophysical properties of this compound, and how do hybrid functionals like B3LYP perform compared to alternatives?

  • Methodological Answer :
  • Ground-state geometry : Optimize using B3LYP/6-31+G(d) with IEFPCM solvation. This functional balances accuracy and computational cost for aromatic systems .
  • Excited-state dynamics : TDDFT with CAM-B3LYP or PBE0 improves charge-transfer state predictions. For ESIPT (excited-state intramolecular proton transfer) studies, B3LYP reproduces experimental emission energies within 0.2 eV .
  • Limitations : Meta-hybrid functionals (e.g., M06-2X) overestimate emission wavelengths in benzannulated oxazoles .

Q. What strategies mitigate stability issues (e.g., hydrolysis, tautomerism) during synthesis and storage of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole?

  • Methodological Answer :
  • Hydrolysis prevention : Store in anhydrous solvents (e.g., chloroform) under inert gas. Avoid protic solvents during synthesis to suppress difluoromethoxy cleavage .
  • Tautomerism control : Stabilize the preferred tautomer via hydrogen-bonding solvents (e.g., DMF) or low-temperature crystallization. For tautomeric mixtures (e.g., indole-thio derivatives), use HPLC with C18 columns for separation .
  • Impurity profiling : Monitor sulfone byproducts (from overoxidation) via reverse-phase HPLC with UV detection at 305 nm .

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